
2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide, also known as 2-CN-3-MPA, is a compound with a wide range of applications in the scientific field. It is a useful tool for researchers as it has a variety of properties, such as its ability to act as a catalyst or as a ligand. It has been used in many areas of research, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Optical Properties and Molecular Interactions
- Mechanofluorochromic Properties : 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide is studied for its distinct optical properties influenced by face-to-face stacking mode. These properties are attributed to phase transformations affecting fluorescence and molecular interactions (Song et al., 2015).
Pharmacological Properties
- Immunomodulating Activity : Certain derivatives of this compound have been synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).
Chemical Synthesis and Modification
- Corrosion Inhibition : Acrylamide derivatives, related to this compound, have been synthesized and characterized for their effectiveness as corrosion inhibitors in nitric acid solutions (Abu-Rayyan et al., 2022).
- Synthesis Processes : The compound and its related derivatives have been synthesized through various processes, including palladium-catalyzed cyanation and cyclization reactions, demonstrating diverse chemical synthesis pathways (Kubota & Rice, 1998).
Material Science Applications
- Nonlinear Optical Properties : Studies on single crystals related to this compound reveal significant nonlinear optical properties, useful in material science applications (Nakatani et al., 1992).
Thermodynamic Properties
- Thermodynamic Analysis : Investigations on derivatives of this compound have led to the determination of their thermodynamic properties in various organic solvents, highlighting their solubility and enthalpy of mixing (Sobechko et al., 2017).
Propriétés
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-3-4-9-17(13)20-18(21)15(12-19)10-14-7-5-8-16(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTILYXCXACEXLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-(phenylmethylidene)-N-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B2354446.png)
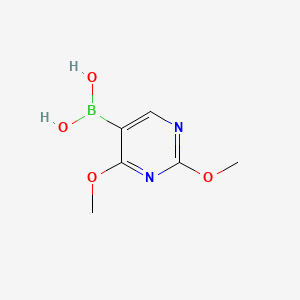
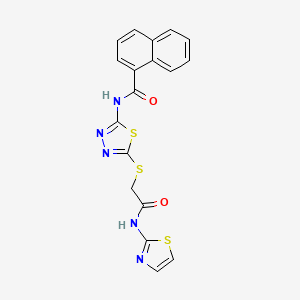
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)
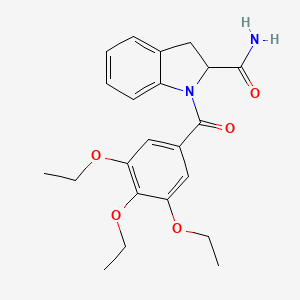
![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
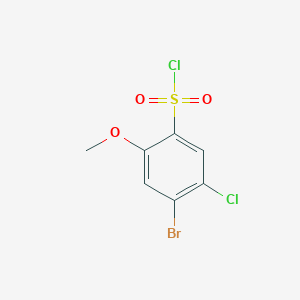
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)
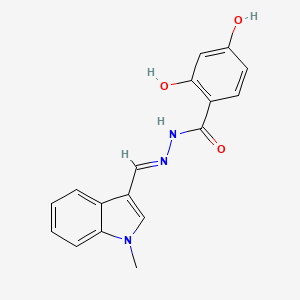
![6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354463.png)
![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)